

# Core Principles of MOC-Val-OH Chemistry: A Technical Guide

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## Compound of Interest

Compound Name: MOC-Val-OH

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The term "**MOC-Val-OH**" can be ambiguous and is often used to refer to two distinct chemical entities, each with significant but different applications in the field of drug development and chemical synthesis. This guide aims to elucidate the foundational principles of both interpretations: N-Methoxycarbonyl-L-valine and N-Fmoc-L-valine. The former is a critical building block in the synthesis of antiviral drugs, while the latter is a cornerstone of solid-phase peptide synthesis.

## Part 1: N-Methoxycarbonyl-L-valine (Moc-Val-OH)

N-Methoxycarbonyl-L-valine, correctly abbreviated as **Moc-Val-OH**, is a derivative of the amino acid L-valine where the amino group is protected by a methoxycarbonyl group. This compound is a vital intermediate in the synthesis of several pharmaceuticals, most notably direct-acting antiviral agents used in the treatment of Hepatitis C.

## Physicochemical Properties

A summary of the key quantitative data for N-Methoxycarbonyl-L-valine is presented below.

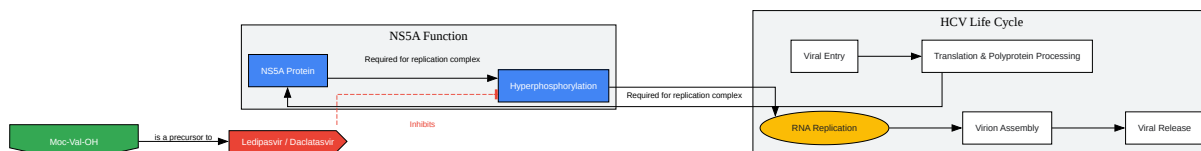
Property	Value	Reference
CAS Number	74761-42-5	[1]
Molecular Formula	C <sub>7</sub> H <sub>13</sub> NO <sub>4</sub>	[1]
Molecular Weight	175.18 g/mol	[1]
Melting Point	109.0 to 113.0 °C	[1][2]
Boiling Point (Predicted)	315.9 ± 25.0 °C at 760 mmHg	[1][2]
Water Solubility	Sparingly soluble (30 g/L at 25 °C)	[1][3]
Appearance	White to off-white crystalline powder	[2]

## Role in Antiviral Drug Synthesis

**Moc-Val-OH** is a key precursor in the manufacturing of Daclatasvir and Ledipasvir, both of which are potent inhibitors of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[2][4] The methoxycarbonyl protecting group is crucial for controlled synthetic routes, preventing unwanted reactions at the amino group during the construction of these complex molecules.[2]

## Mechanism of Action of Derived Drugs: NS5A Inhibition

Daclatasvir and Ledipasvir function by targeting the HCV NS5A protein, which is essential for viral RNA replication and the assembly of new virus particles (virions).[5][6][7] Specifically, they are thought to prevent the hyperphosphorylation of NS5A, a key step in the viral life cycle.[5] By inhibiting NS5A, these drugs effectively halt the replication of the hepatitis C virus.[8][9]



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Mechanism of action for drugs derived from **Moc-Val-OH**.

## Experimental Protocol: Synthesis of N-Methoxycarbonyl-L-valine

The following protocol is adapted from a patented synthesis method.[10]

Materials:

- L-valine
- Methanol or ethanol
- Triethylamine
- Methyl chloroformate
- Hydrochloric acid or phosphoric acid
- Water

Procedure:

- Add methanol or ethanol to a reaction kettle.

- Sequentially add L-valine and triethylamine to the solvent.
- Heat the mixture to a reaction temperature of 55-65 °C.
- Slowly add methyl chloroformate dropwise into the reaction kettle. The molar ratio of L-valine to methyl chloroformate should be between 1:2.52 and 1:3.
- Allow the reaction to proceed for 10-15 hours.
- After the reaction is complete, concentrate the mixture by decompression distillation until it becomes a pulp-like state.
- Add water to the concentrated mixture.
- Adjust the pH of the solution to 1.0-2.0 using hydrochloric acid or phosphoric acid to induce crystallization.
- Separate the crystals to obtain the final product, N-methoxycarbonyl-L-valine.

## Part 2: N-Fmoc-L-valine (Fmoc-Val-OH)

N-Fmoc-L-valine (**Fmoc-Val-OH**) is a derivative of L-valine where the amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. It is a fundamental building block in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry and drug discovery.[\[11\]](#)

## Physicochemical Properties

A summary of the key quantitative data for **Fmoc-Val-OH** is presented below.

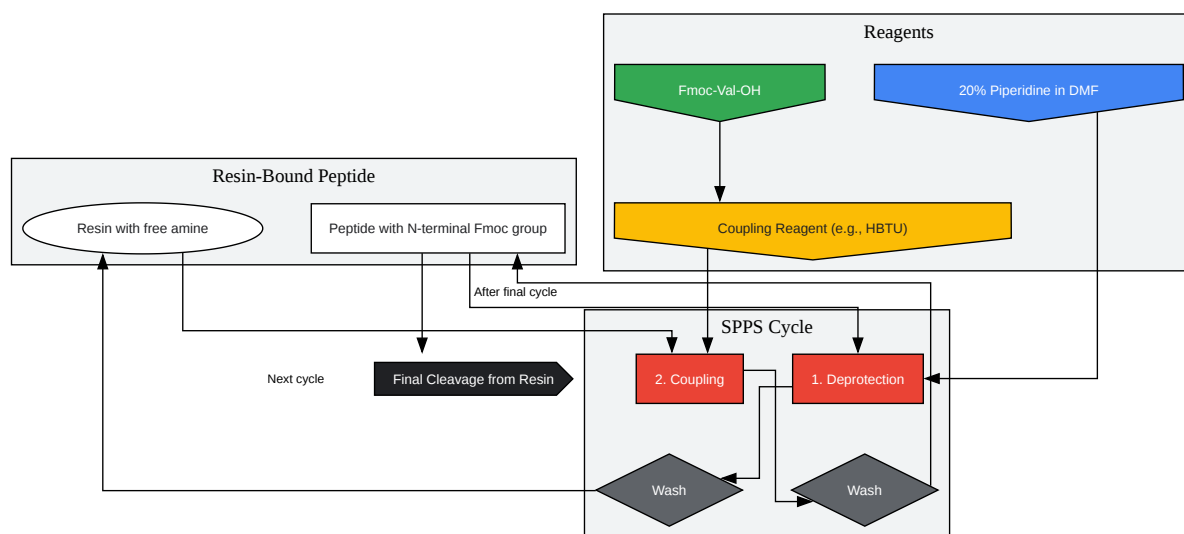
Property	Value	Reference
CAS Number	68858-20-8	[11]
Molecular Formula	C <sub>20</sub> H <sub>21</sub> NO <sub>4</sub>	[11]
Molecular Weight	339.39 g/mol	[11]
Melting Point	143-145 °C	[12]
Appearance	White to off-white solid	[11]
Solubility	Soluble in DMF and NMP	
Optical Rotation	[α] <sub>20/D</sub> -17±1°, c = 1% in DMF	[12]

## Role in Solid-Phase Peptide Synthesis (SPPS)

**Fmoc-Val-OH** is used in the stepwise addition of valine residues to a growing peptide chain that is anchored to a solid resin support. The Fmoc protecting group is base-labile, meaning it can be removed under mild basic conditions (typically with piperidine), while the peptide remains attached to the resin. This orthogonality allows for the sequential and controlled assembly of a peptide sequence.[13][14]

## Experimental Workflow: Fmoc-Based Solid-Phase Peptide Synthesis

The general workflow for incorporating **Fmoc-Val-OH** into a peptide chain via SPPS involves a cycle of deprotection, activation, and coupling.



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